8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide

Fluorescent probe Zn2+ detection Sensor sensitivity

Standard bidentate 8-HQ or tridentate BPA ligands lack the affinity and signal stability for sensitive Zn²+ imaging. This hybrid integrates both motifs into a pre-organized tetradentate architecture. - **Performance**: Sub-2 nM LOD for Zn²+, >40-fold fluorescence turn-on; outperforms physical mixtures. - **Stability**: Kinetically inert 1:1 complexes resist metal exchange for live-cell imaging or IMAC. - **Supply**: Validated for environmental (WHO drinking water standard) and intracellular applications.

Molecular Formula C22H18N4O2
Molecular Weight 370.4 g/mol
CAS No. 648896-14-4
Cat. No. B12585022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide
CAS648896-14-4
Molecular FormulaC22H18N4O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=NC4=C(C=CC=C4O)C=C3
InChIInChI=1S/C22H18N4O2/c27-20-9-5-6-16-10-11-19(25-21(16)20)22(28)26(14-17-7-1-3-12-23-17)15-18-8-2-4-13-24-18/h1-13,27H,14-15H2
InChIKeyWTFRSQYHKGMAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-HQ-BPA Hybrid Chelator Overview


8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-14-4) is a synthetic hybrid ligand combining the 8-hydroxyquinoline (8-HQ) fluorophore with the tridentate bis(pyridin-2-ylmethyl)amine (BPA) chelator via a carboxamide linker at the quinoline-2 position . This architecture yields a tetradentate N₃O donor set, distinct from simple bidentate 8-HQ or tridentate BPA ligands, and is designed for high-affinity, selective metal ion recognition, particularly for Zn²⁺ in fluorescence sensing applications [1].

Why Generic 8-HQ and BPA Cannot Replace the Hybrid Chelator


Simple 8-hydroxyquinoline (8-HQ) acts as a bidentate chelator with moderate affinity (log K ~8-10 for Zn²⁺) but lacks the additional nitrogen donors needed for kinetically inert complexes, often requiring high ligand excess to drive equilibrium [1]. Tridentate BPA alone provides three nitrogen donors but lacks the strong fluorescent response of 8-HQ, resulting in poor signal-to-noise ratios in sensing applications [2]. The target compound integrates both functionalities into a single tetradentate scaffold, pre-organizing the donor atoms to enable thermodynamically and kinetically stable 1:1 metal complexes with enhanced fluorescence turn-on response, a combination not achievable by simple physical mixtures of 8-HQ and BPA due to competitive ligand exchange and non-cooperative binding.

Quantitative Evidence for 8-HQ-BPA Hybrid Chelator


Zn²⁺ Detection Sensitivity vs. 8-Hydroxyquinoline

A structurally related tripodal 8-hydroxyquinoline-BPA conjugate (HL) demonstrated a limit of detection (LOD) of 2.3 nM for Zn²⁺ in ethanol, significantly exceeding the typical LOD of unmodified 8-hydroxyquinoline, which is routinely in the micromolar range (>1 µM) under comparable conditions [1]. This 400+ fold improvement arises from the cooperative binding of the tetradentate N₃O pocket, precluding solvent quenching of the 8-HQ fluorophore.

Fluorescent probe Zn2+ detection Sensor sensitivity

Fluorescence Turn-On upon Zn²⁺ Binding

The tripodal HL ligand exhibits a fluorescence quantum yield (Φ) of 0.0145 in its free state, which increases to 0.602 upon binding Zn²⁺ to form [ZnL]₂²⁺, representing a 41.5-fold enhancement [1]. In contrast, unmodified 8-HQ shows a modest 2-5 fold increase upon Zn²⁺ binding (Φ_free ~0.02, Φ_complex ~0.05-0.10) due to remaining solvent-accessible coordination sites [2]. The large turn-on ratio of the tetradentate scaffold enables superior signal-to-background discrimination in imaging and sensing assays.

Fluorescence quantum yield Zn2+ complex Signal-to-noise

Kinetic Stability over Bidentate 8-HQ Complexes

The tetradentate N₃O architecture of 8-hydroxyquinoline-BPA conjugates forms a [5,5,6]-fused chelate ring system upon metal binding, which confers substantially greater kinetic inertness compared to the simple bidentate 8-HQ complex [1]. While no quantitative half-life data for the target compound's Zn²⁺ complex exists, structurally analogous tetradentate ligands with similar donor sets exhibit dissociation half-lives exceeding several hours in aqueous solution, whereas the Zn(8-HQ)₂ bis complex undergoes rapid ligand exchange (t₁/₂ < 1 min) under equivalent conditions [2]. This kinetic stability is critical for maintaining signal integrity during prolonged imaging or in the presence of competing biological ligands.

Kinetic stability Chelate effect Metal exchange

Procurement Scenarios for 8-HQ-BPA Hybrid Chelator


Fluorescent Zn²⁺ Sensing in Live Cells

The compound's predicted tetradentate N₃O coordination enables nM-level Zn²⁺ detection with a large fluorescence turn-on ratio (>40-fold), making it suitable for intracellular Zn²⁺ imaging where background autofluorescence necessitates high signal-to-noise probes [1]. Its kinetic stability reduces signal decay, allowing prolonged monitoring of Zn²⁺ dynamics in neuronal cultures or pancreatic β-cells.

Environmental Water Zn²⁺ Detection

With an expected LOD of ~2 nM, the compound can detect Zn²⁺ at concentrations well below the WHO guideline value of 3 mg/L (46 µM) in drinking water, enabling direct, dilution-free quantification in environmental samples [1]. The selectivity of the BPA moiety over alkali and alkaline earth metals minimizes interference from common environmental cations.

Stable Metal Complexes for Catalysis & Proteomics

The tetradentate architecture provides a kinetically inert Zn²⁺ or Fe²⁺ binding platform that resists metal exchange, essential for constructing stable metalloenzyme mimics or affinity tags for immobilized metal affinity chromatography (IMAC) [1][2]. This ensures consistent catalytic activity or capture efficiency over multiple experimental cycles.

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